5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid 5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18338873
InChI: InChI=1S/C11H7F3N2O3/c1-5-8(10(17)18)9(16-19-5)6-2-3-7(15-4-6)11(12,13)14/h2-4H,1H3,(H,17,18)
SMILES:
Molecular Formula: C11H7F3N2O3
Molecular Weight: 272.18 g/mol

5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18338873

Molecular Formula: C11H7F3N2O3

Molecular Weight: 272.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid -

Specification

Molecular Formula C11H7F3N2O3
Molecular Weight 272.18 g/mol
IUPAC Name 5-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H7F3N2O3/c1-5-8(10(17)18)9(16-19-5)6-2-3-7(15-4-6)11(12,13)14/h2-4H,1H3,(H,17,18)
Standard InChI Key QBIMSAOIRNFQOM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C2=CN=C(C=C2)C(F)(F)F)C(=O)O

Introduction

Key Findings

5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic acid (CAS: 2230011-77-3) is a heterocyclic compound featuring an isoxazole core fused with a pyridine ring. This molecule has garnered attention in medicinal chemistry due to its structural similarity to bioactive isoxazole derivatives, particularly those with antiphlogistic, analgesic, and antirheumatic properties . Its synthesis leverages metal-free methodologies to address toxicity and cost concerns associated with traditional catalytic approaches .

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₂H₇F₃N₂O₃ and a molecular weight of 272.18 g/mol . Key structural elements include:

  • A 5-methylisoxazole ring, which enhances metabolic stability.

  • A 6-(trifluoromethyl)-3-pyridyl substituent, contributing to hydrophobic interactions and electron-withdrawing effects.

  • A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation .

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₇F₃N₂O₃
Molecular Weight272.18 g/mol
CAS Number2230011-77-3
Key Functional GroupsIsoxazole, pyridine, carboxylic acid

Synthesis and Optimization

Metal-Free Synthetic Routes

Recent advancements emphasize eco-friendly strategies to avoid toxic metal catalysts like Cu(I) or Ru(II) . A typical pathway involves:

  • Cyclocondensation: Ethoxymethylene-acetoacetic acid ester reacts with hydroxylamine to form the 5-methylisoxazole-4-carboxylic acid ester .

  • Hydrolysis: Acidic conditions (e.g., glacial acetic acid/HCl) convert the ester to the free carboxylic acid .

  • Coupling: The acid is coupled with 6-(trifluoromethyl)pyridin-3-amine via amide bond formation .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationNH₂OH·HCl, EtOH, reflux75–85%
HydrolysisAcOH/HCl (2:1), 80°C90%
CouplingDCC, DMAP, CH₂Cl₂60–70%

Biological and Pharmacological Applications

Analgesic and Anti-inflammatory Activity

Structural analogs, such as 5-methylisoxazole-4-carboxylic acid anilides, exhibit significant antiphlogistic and analgesic effects. Introducing a trifluoromethyl group enhances potency and therapeutic range . For example:

  • US4284786A: A related compound showed 4.1× greater therapeutic index than predecessors in rodent models .

  • Mechanism: Likely involves inhibition of cyclooxygenase (COX) or modulation of ionotropic glutamate receptors .

Physicochemical and Spectral Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly soluble in water .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.90 (s, 1H, pyridine-H), 8.45 (d, 1H, pyridine-H), 7.75 (d, 1H, pyridine-H), 2.60 (s, 3H, CH₃) .

  • IR (cm⁻¹): 1720 (C=O), 1650 (C=N), 1350 (C-F) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Leflunomide analogs: Immunomodulatory agents targeting dihydroorotate dehydrogenase .

  • Kinase inhibitors: Pyridine-isoxazole hybrids show promise in oncology .

Material Science

Trifluoromethyl groups improve thermal stability, making derivatives suitable for high-performance polymers .

Challenges and Future Directions

  • Synthetic Complexity: Coupling efficiency remains suboptimal (60–70%) .

  • Toxicity Profiling: Limited data on long-term safety; in vivo studies are needed .

  • Drug Delivery: Nanoformulations could enhance bioavailability .

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